molecular formula C9H16N4 B13154416 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine

3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B13154416
M. Wt: 180.25 g/mol
InChI Key: UJDZXBXXRZGBEO-UHFFFAOYSA-N
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Description

3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,2,3-triazole moiety. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring.

  • Starting Materials

    • Piperidine
    • 5-Ethyl-1H-1,2,3-triazole
    • Copper(I) catalyst (e.g., copper sulfate)
    • Reducing agent (e.g., sodium ascorbate)
  • Reaction Conditions

    • The reaction is typically carried out in an aqueous medium at room temperature.
    • The piperidine is first functionalized with an azide group.
    • The azide-functionalized piperidine is then reacted with an alkyne in the presence of the copper(I) catalyst and reducing agent to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted triazole derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of materials such as dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound is particularly noted for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,3-Triazol-1-yl)ethane
  • 1-(1H-1,2,3-Triazol-1-yl)butane
  • 1-(1H-1,2,3-Triazol-1-yl)benzene

Uniqueness

3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties. The combination of these two moieties enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

3-(5-ethyltriazol-1-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-2-8-7-11-12-13(8)9-4-3-5-10-6-9/h7,9-10H,2-6H2,1H3

InChI Key

UJDZXBXXRZGBEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=NN1C2CCCNC2

Origin of Product

United States

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